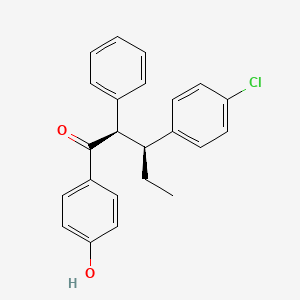
Valerophenone, 3-(p-chlorophenyl)-4'-hydroxy-2-phenyl-, erythro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Valerophenone, 3-(p-chlorophenyl)-4’-hydroxy-2-phenyl-, erythro- is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a valerophenone backbone substituted with p-chlorophenyl and hydroxy-phenyl groups. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of Valerophenone, 3-(p-chlorophenyl)-4’-hydroxy-2-phenyl-, erythro- involves several steps. One common method includes the reaction of 4-chlorobenzaldehyde with trimethylsilyl ketene acetal in the presence of pyridine-N-oxide and lithium chloride in dimethylformamide (DMF) at room temperature under a nitrogen atmosphere . This reaction yields the desired compound with a significant yield. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
Valerophenone, 3-(p-chlorophenyl)-4’-hydroxy-2-phenyl-, erythro- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. For instance, oxidation of this compound can lead to the formation of corresponding carboxylic acids, while reduction can yield alcohol derivatives. Substitution reactions, particularly involving the p-chlorophenyl group, can produce a range of substituted derivatives depending on the reagents and conditions used.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing more complex molecules. In biology and medicine, it has been studied for its potential therapeutic properties, including anti-inflammatory and analgesic activities . Additionally, its unique structure makes it a valuable tool in the study of molecular interactions and mechanisms of action in various biological systems.
Mecanismo De Acción
The mechanism of action of Valerophenone, 3-(p-chlorophenyl)-4’-hydroxy-2-phenyl-, erythro- involves its interaction with specific molecular targets and pathways. For example, compounds with similar structures have been shown to uncouple oxidative phosphorylation, affecting cellular energy production . This mechanism is particularly relevant in the context of its potential therapeutic applications, where modulation of cellular energy pathways can have significant effects on disease processes.
Comparación Con Compuestos Similares
Valerophenone, 3-(p-chlorophenyl)-4’-hydroxy-2-phenyl-, erythro- can be compared with other similar compounds, such as thiazoles and pyrroles, which also exhibit diverse biological activities . its unique combination of p-chlorophenyl and hydroxy-phenyl groups sets it apart, providing distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Conclusion
Valerophenone, 3-(p-chlorophenyl)-4’-hydroxy-2-phenyl-, erythro- is a compound of significant interest in various scientific fields. Its unique structure and chemical properties enable a wide range of applications, from synthetic chemistry to potential therapeutic uses. Continued research on this compound will likely uncover further insights into its mechanisms of action and potential benefits in medicine and industry.
Propiedades
Número CAS |
31365-01-2 |
|---|---|
Fórmula molecular |
C23H21ClO2 |
Peso molecular |
364.9 g/mol |
Nombre IUPAC |
(2R,3S)-3-(4-chlorophenyl)-1-(4-hydroxyphenyl)-2-phenylpentan-1-one |
InChI |
InChI=1S/C23H21ClO2/c1-2-21(16-8-12-19(24)13-9-16)22(17-6-4-3-5-7-17)23(26)18-10-14-20(25)15-11-18/h3-15,21-22,25H,2H2,1H3/t21-,22+/m1/s1 |
Clave InChI |
OHWYYCZSQVSNDJ-YADHBBJMSA-N |
SMILES isomérico |
CC[C@H](C1=CC=C(C=C1)Cl)[C@H](C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)O |
SMILES canónico |
CCC(C1=CC=C(C=C1)Cl)C(C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzenamine, N-[(4-ethoxyphenyl)methylene]-4-ethyl-](/img/structure/B14693232.png)
![1,3,5,7-Tetraazabicyclo[3.3.1]nonane, 3,7-diacetyl-](/img/structure/B14693235.png)
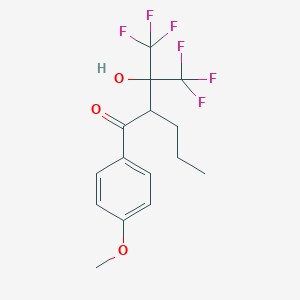
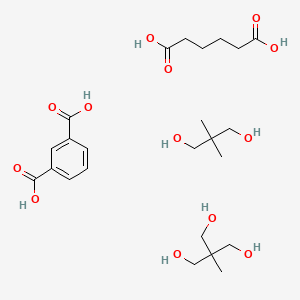
![3-oxapentacyclo[10.7.0.02,4.06,11.015,19]nonadeca-1,4,6,8,10,12,14,16,18-nonaene](/img/structure/B14693263.png)
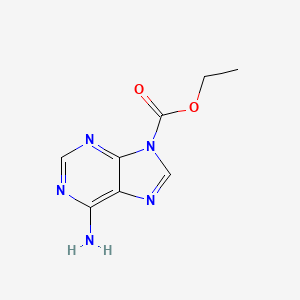
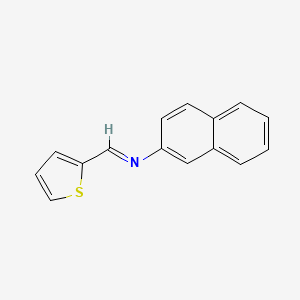
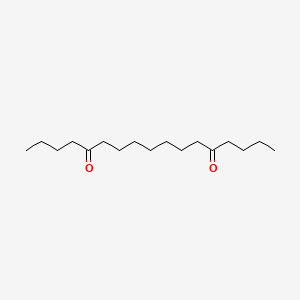

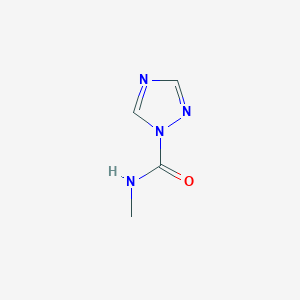
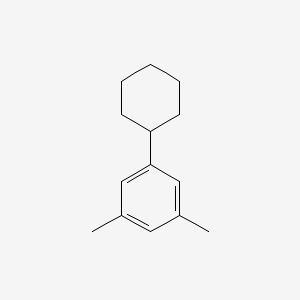
![ethyl (2E)-cyano[2-(3-nitrophenyl)hydrazinylidene]ethanoate](/img/structure/B14693296.png)


